4-{[3-([1,2,4]Triazolo[1,5-c]quinazolin-2-yl)benzyl]oxy}benzonitrile
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Overview
Description
4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core linked to a benzonitrile moiety through a benzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzonitrile with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazoloquinazoline core.
Benzylation: The triazoloquinazoline core is then subjected to benzylation using benzyl bromide in the presence of a base, such as potassium carbonate, to form the benzylated intermediate.
Ether Formation: The benzylated intermediate is reacted with 4-hydroxybenzonitrile in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, 4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile moiety can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the benzonitrile moiety.
Scientific Research Applications
4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various biological pathways, including adenosine receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and fluorescent probes.
Biological Research: The compound is used as a tool in biological research to study the interactions of triazoloquinazoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an antagonist or agonist of adenosine receptors, modulating their activity and influencing various physiological processes . The compound’s binding to these receptors can be studied using molecular docking and dynamics simulations to understand its binding modes and affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and have been studied for their cytotoxic activity against cancer cell lines.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds also contain a triazoloquinazoline core and are known for their DNA-binding affinity and potential as anticancer agents.
Uniqueness
4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE is unique due to its specific benzyl ether linkage to the benzonitrile moiety, which may confer distinct chemical and biological properties compared to other triazoloquinazoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H15N5O |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[[3-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C23H15N5O/c24-13-16-8-10-19(11-9-16)29-14-17-4-3-5-18(12-17)22-26-23-20-6-1-2-7-21(20)25-15-28(23)27-22/h1-12,15H,14H2 |
InChI Key |
JXUTWIMLFQZSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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